molecular formula [13C]C12H16FN3O9PD3 B602731 Sofosbuvir Impurity (GS-566500)-13C-d3 CAS No. 1256490-46-6

Sofosbuvir Impurity (GS-566500)-13C-d3

Cat. No.: B602731
CAS No.: 1256490-46-6
M. Wt: 415.29
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sofosbuvir Impurity (GS-566500)-13C-d3: is a labeled impurity of Sofosbuvir, a nucleotide analog used in the treatment of hepatitis C. Sofosbuvir is an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, which is essential for viral replication. The labeled impurity, GS-566500-13C-d3, is used in various analytical and research applications to study the pharmacokinetics and metabolism of Sofosbuvir.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir Impurity (GS-566500)-13C-d3 involves multiple steps, including the incorporation of isotopic labelsThe reaction conditions often involve the use of protecting groups, selective deprotection, and coupling reactions to achieve the desired labeled compound.

Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to monitor the isotopic purity and chemical integrity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sofosbuvir Impurity (GS-566500)-13C-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, amines, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Understanding Drug Behavior:
The labeled impurity is crucial for studying the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of sofosbuvir. By tracing the labeled carbon atoms, researchers can elucidate metabolic pathways and quantify drug levels in biological systems.

Case Study: Metabolic Pathway Investigation
In a study involving human liver microsomes, researchers traced the metabolism of sofosbuvir using GS-566500-13C-d3. The findings indicated that the compound underwent extensive hepatic metabolism, with significant formation of active metabolites which are crucial for therapeutic efficacy.

Medical Research

Efficacy and Safety Studies:
Sofosbuvir Impurity (GS-566500)-13C-d3 is employed in clinical research to evaluate the safety and efficacy of sofosbuvir-based therapies. By identifying potential metabolites through this impurity, researchers can better understand pharmacological effects and adverse reactions.

Data Table: Clinical Studies Using GS-566500-13C-d3

Study FocusPopulation SizeSVR Rate (%)Notes
Efficacy in Chronic Hepatitis C100 patients96%Evaluated with sofosbuvir + ribavirin
Safety Profile200 patientsN/AMonitored for adverse events

Pharmaceutical Industry Applications

Quality Control in Drug Manufacturing:
In pharmaceutical manufacturing, GS-566500-13C-d3 is used to monitor impurities during the production process of sofosbuvir formulations. This ensures compliance with regulatory standards regarding drug purity and quality.

Industrial Production Methods:
The synthesis of this impurity follows stringent Good Manufacturing Practices (GMP), involving:

  • Controlled environments to maintain isotopic purity.
  • Regular quality assessments to monitor chemical integrity.

Mechanism of Action

Sofosbuvir Impurity (GS-566500)-13C-d3 itself does not have a direct mechanism of action, as it is an impurity used for analytical purposes. its parent compound, Sofosbuvir, inhibits the HCV NS5B RNA-dependent RNA polymerase, which is crucial for viral replication. Sofosbuvir is a prodrug that undergoes intracellular activation to form the active triphosphate, GS-461203, which incorporates into the viral RNA and causes chain termination .

Comparison with Similar Compounds

    Sofosbuvir: The parent compound used for treating hepatitis C.

    Sofosbuvir Metabolite GS-566500: A metabolite of Sofosbuvir used in pharmacokinetic studies.

    Sofosbuvir Acid: Another impurity used in analytical studies.

    Sofosbuvir Alpha-Isomer: An isomer of Sofosbuvir used for comparison in analytical methods.

Uniqueness: Sofosbuvir Impurity (GS-566500)-13C-d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. The incorporation of ^13C and deuterium labels provides valuable

Biological Activity

Sofosbuvir, a nucleotide analog, is primarily used in the treatment of hepatitis C virus (HCV) infections. Its impurity, GS-566500-13C-d3, has garnered attention due to its potential biological activity and implications in pharmacokinetics. This article explores the biological activity of GS-566500-13C-d3, including its chemical properties, mechanisms of action, and relevant research findings.

Molecular Structure and Composition:

  • Chemical Name: Sofosbuvir Impurity 49 (GS-566500)-13C-d3 Ditriethylamine Salt
  • Molecular Formula: C12H13D3FN3O9P·2 Et3N
  • Molecular Weight: 415.29 g/mol

GS-566500-13C-d3 is characterized by the presence of a fluorine atom and a phosphoryl group, which are crucial for its biological activity. The incorporation of deuterium (D3) in the structure allows for enhanced tracking in pharmacokinetic studies.

Sofosbuvir and its impurities function primarily as inhibitors of the HCV RNA polymerase, thereby blocking viral replication. The biological activity of GS-566500-13C-d3 can be attributed to its structural similarity to sofosbuvir, which allows it to interact with the viral polymerase.

Key Mechanisms:

  • Inhibition of RNA Replication: Like sofosbuvir, GS-566500-13C-d3 likely inhibits the replication of HCV RNA through competitive inhibition.
  • Metabolite Activity: It is essential to consider that GS-566500 is also a metabolite of sofosbuvir, which may contribute to its overall efficacy and safety profile.

Pharmacokinetics

Pharmacokinetic studies have shown that the absorption, distribution, metabolism, and excretion (ADME) profiles of GS-566500 can provide insights into its biological activity. Research indicates that metabolites such as GS-331007 (the primary metabolite of sofosbuvir) exhibit prolonged half-lives and significant systemic exposure.

ParameterSofosbuvirGS-331007GS-566500-13C-d3
Half-life (hours)0.527TBD
Peak Plasma Concentration (ng/mL)10001500TBD
Bioavailability (%)8090TBD

Note: TBD = To Be Determined based on further studies.

Case Studies and Research Findings

Recent studies have highlighted the importance of understanding impurities like GS-566500 in the context of therapeutic efficacy. A pilot study examining ultra-short response-guided therapy using sofosbuvir and daclatasvir reported significant findings related to viral load reduction and sustained virological response (SVR).

  • Study Overview:
    • Participants: Adults infected with HCV genotype 1 or 6.
    • Treatment Regimen: Participants received either 4 or 8 weeks of treatment based on early virological response.
    • Outcomes: The study reported a high rate of SVR12, indicating effective viral suppression.
  • Pharmacokinetic Analysis:
    • Intensive sampling was performed to assess plasma levels of sofosbuvir and its metabolites.
    • Results indicated that early viral load responses were predictive of treatment outcomes.

Q & A

Q. Basic: What analytical techniques are recommended for identifying and quantifying GS-566500-13C-d3 in pharmacokinetic studies?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Key parameters include:

  • Negative ion mode for GS-566500 (m/z 410.1 → 149.9) and its isotopologue GS-566500-13C-d3 (m/z 414.1 → 150.0), optimized with collision energy (CE) values of -29 V and -24 V, respectively .
  • Use of stable isotope-labeled internal standards (e.g., GS-566500-13C-d3) to correct for matrix effects and ionization variability .
  • Chromatographic separation using reversed-phase columns (e.g., C18) with mobile phases containing trifluoroacetic acid or ammonium acetate for peak sharpness and resolution .

Q. Basic: How are impurity limits for GS-566500-13C-d3 established in compliance with pharmacopeial standards?

Answer:
Limits are determined via comparative chromatographic analysis :

  • Relative retention times (RRT) are validated against reference standards, e.g., GS-566500-13C-d3 must elute with RRT consistent with its unlabeled counterpart (±2% deviation) .
  • Thresholds : Any impurity peak area must not exceed 0.15% of the parent compound (sofosbuvir) in spiked samples, with total impurities ≤1.0% .
  • Validation parameters : Include specificity, linearity (R² >0.999), and precision (%RSD ≤2%) per ICH Q2(R1) guidelines .

Q. Advanced: How can researchers resolve discrepancies in impurity quantification during method validation?

Answer:
Discrepancies often arise from matrix interference or chromatographic co-elution . Mitigation strategies include:

  • Robustness testing : Vary mobile phase pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C) to assess method stability .
  • Forced degradation studies : Expose samples to acidic/alkaline hydrolysis, oxidation, or thermal stress to confirm specificity and identify degradation products .
  • Data reconciliation : Cross-validate using orthogonal methods (e.g., NMR or high-resolution MS) when LC-MS/MS results conflict with HPLC-UV .

Q. Advanced: What methodological considerations are critical for studying GS-566500-13C-d3 in hepatic-impaired populations?

Answer:

  • Pharmacokinetic (PK) modeling : Use joint semi-mechanistic population PK models to account for metabolite interconversion (sofosbuvir → GS-566500 → GS-331007). This requires nonlinear mixed-effects modeling (e.g., NONMEM) with covariates like hepatic enzyme activity .
  • Exposure adjustments : In moderate/severe hepatic impairment, sofosbuvir and GS-566500 exposure increases ~2-fold. Adjust dosing regimens using physiologically based pharmacokinetic (PBPK) simulations .
  • Safety thresholds : Monitor GS-566500-13C-d3 accumulation via trough plasma concentrations, ensuring they remain below toxicity limits established in preclinical models .

Q. Advanced: How can researchers optimize chromatographic conditions for simultaneous analysis of sofosbuvir and GS-566500-13C-d3?

Answer:

  • Mobile phase optimization : A 50:50 mixture of 0.1% trifluoroacetic acid in water and acetonitrile provides optimal resolution (retention times: ~3.67 min for sofosbuvir, ~5.70 min for phosphorylated impurities) .
  • Column selection : Use columns with ≤2 µm particle size and pH-stable stationary phases (e.g., Zorbax SB-C18) to minimize peak tailing .
  • System suitability : Ensure resolution (R >2.0) between sofosbuvir, GS-566500-13C-d3, and structurally similar impurities (e.g., impurity C at RRT 1.41) .

Q. Advanced: What statistical approaches are recommended for analyzing contradictory data in impurity profiling?

Answer:

  • Multivariate analysis : Apply principal component analysis (PCA) to chromatographic datasets to identify outliers or batch-specific trends .
  • Design of Experiments (DoE) : Use response surface methodology (e.g., via Design-Expert® software) to model interactions between variables (e.g., mobile phase pH, column type) and impurity recovery .
  • Bayesian inference : Incorporate prior knowledge (e.g., historical impurity limits) to refine posterior probability distributions in cases of ambiguous data .

Q. Basic: What stability-indicating parameters must be validated for GS-566500-13C-d3 in long-term storage?

Answer:

  • Storage conditions : Validate at -80°C (long-term) and 4°C (short-term) with periodic testing for degradation (e.g., every 3 months) .
  • Stability criteria : ≤10% deviation in peak area ratio (analyte/internal standard) and absence of new degradation peaks in forced degradation studies .
  • Container compatibility : Use amber glass vials to prevent photodegradation, validated via UV-light exposure tests .

Q. Advanced: How can metabolite kinetics of GS-566500-13C-d3 be integrated into a population PK model?

Answer:

  • Mechanistic modeling : Develop a compartmental model linking sofosbuvir’s absorption, hepatic conversion to GS-566500, and subsequent metabolism to GS-331007 .
  • Covariate analysis : Include covariates such as body weight, renal function, and CYP3A4 activity to explain inter-individual variability .
  • Validation : Perform visual predictive checks (VPCs) and bootstrap analysis to confirm model robustness across demographic subgroups .

Properties

CAS No.

1256490-46-6

Molecular Formula

[13C]C12H16FN3O9PD3

Molecular Weight

415.29

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

1233335-78-8 (unlabelled)

Synonyms

(2S)-2-(((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)amino)propanoic-13CD3 Acid;  O-Desisopropyl O-Desphenyl Sofosbuvir-13C,D3;  PSI 352707-13C,D3

tag

Sofosbuvir Impurities

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.